Physicochemical properties of 2-(1H-1,2,3-triazol-1-yl)aniline
Physicochemical properties of 2-(1H-1,2,3-triazol-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,3-triazol-1-yl)aniline
Foreword: A Molecule of Convergent Functionality
In the landscape of modern chemical research, the pursuit of novel molecular scaffolds that offer both functional versatility and metabolic stability is paramount. 2-(1H-1,2,3-triazol-1-yl)aniline emerges as a compelling entity at the intersection of two foundational classes of organic compounds: aromatic amines and nitrogen-rich heterocycles. The aniline moiety serves as a classic, highly versatile precursor in synthetic chemistry, while the 1,2,3-triazole ring is a celebrated pharmacophore and a robust structural linker, largely due to the advent of copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").
This guide provides an in-depth analysis of the core physicochemical properties of 2-(1H-1,2,3-triazol-1-yl)aniline. It is structured not as a rigid template, but as a logical exploration of the molecule's character, from its fundamental properties and synthesis to its potential applications. The insights herein are grounded in established chemical principles and supported by data from closely related analogues and computational models, offering a comprehensive resource for professionals leveraging this scaffold in their research endeavors.
Section 1: Core Physicochemical & Structural Profile
Understanding the fundamental physicochemical parameters of a molecule is critical for predicting its behavior in various systems, from reaction flasks to biological matrices. While extensive experimental data for 2-(1H-1,2,3-triazol-1-yl)aniline is not consolidated in publicly accessible literature, a robust profile can be constructed from computational predictions and data from isomeric or closely related structures.
Predicted Physicochemical Parameters
The following table summarizes key computed properties. It is important to note that these values are predictive and serve as a reliable guide for experimental design. Data points are derived from analogues such as 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride and other aniline-triazole systems.[1][2]
| Property | Predicted Value / Information | Significance in Application |
| Molecular Formula | C₈H₈N₄ | Defines the elemental composition and exact mass. |
| Molecular Weight | 160.18 g/mol | Essential for all stoichiometric calculations. |
| Appearance | Expected to be a solid at room temperature. | Influences handling, storage, and formulation.[3] |
| LogP (Octanol/Water) | ~0.85 - 1.27 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[1][2] |
| TPSA (Topological Polar Surface Area) | 56.73 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų).[1][2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine group can participate in hydrogen bonding, influencing solubility and receptor interactions.[1][2] |
| Hydrogen Bond Acceptors | 4 (3 from triazole, 1 from -NH₂) | Multiple sites for hydrogen bonding increase polarity and potential for specific biological interactions.[1][2] |
| Rotatable Bonds | 1 (C-N bond between rings) | Low number of rotatable bonds imparts conformational rigidity, which can be advantageous for specific binding.[1][2] |
| pKa | Not experimentally determined. The aniline amine is expected to be weakly basic (pKa ~3-5), while the triazole ring is very weakly acidic. | Governs the ionization state in solution, impacting solubility, binding, and reactivity. |
Structural & Spectroscopic Insights
Crystal Structure: While the specific crystal structure for 2-(1H-1,2,3-triazol-1-yl)aniline is not publicly documented, analysis of related compounds reveals key structural motifs. In analogous structures, the dihedral angle between the plane of the aniline ring and the triazole ring is a critical feature, typically ranging from 35° to nearly 90° depending on the substitution pattern and crystal packing forces.[4][5][6] This angle dictates the overall three-dimensional shape of the molecule and its ability to interact with biological targets. Intermolecular interactions, such as N—H⋯N hydrogen bonds and π–π stacking, are expected to be significant in the solid state.[4]
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum would be characterized by a complex set of multiplets for the four protons on the substituted aniline ring (approx. 6.8-7.8 ppm). Two distinct signals, likely singlets or narrow doublets, would appear for the two protons on the triazole ring (typically >7.7 ppm). A broad singlet corresponding to the two amine (-NH₂) protons would also be present.
-
¹³C NMR: The spectrum should show eight distinct signals: six for the aromatic carbons of the aniline ring and two for the carbons of the triazole ring.
-
FTIR: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations in the 1400-1620 cm⁻¹ region.
Section 2: Synthesis and Mechanistic Rationale
The most authoritative and widely adopted method for constructing the 1-substituted-1,2,3-triazole linkage is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry." This approach offers high yields, exceptional regioselectivity, and tolerance of a wide range of functional groups.
Recommended Synthetic Protocol: CuAAC Approach
This protocol outlines a reliable, two-step synthesis starting from commercially available 2-nitroaniline.
Step 1: Synthesis of 2-Azidoaniline
-
Rationale: This step converts the amine functionality of the starting material into an azide group via a diazonium salt intermediate. This is a standard and robust transformation.
-
Methodology:
-
Dissolve 2-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
The intermediate, 1-azido-2-nitrobenzene, will precipitate. This intermediate is then reduced, for example using sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C), to yield 2-azidoaniline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Cycloaddition to form 2-(1H-1,2,3-triazol-1-yl)aniline
-
Rationale: This is the core CuAAC reaction. An alkyne source, such as calcium carbide or ethynyltrimethylsilane, is reacted with the synthesized 2-azidoaniline. The copper(I) catalyst is the key mediator of this transformation, and sodium ascorbate is a convenient reducing agent to generate the active Cu(I) species from a more stable Cu(II) salt like CuSO₄.
-
Methodology:
-
In a round-bottom flask, dissolve 2-azidoaniline in a solvent mixture, typically tert-butanol and water (1:1).
-
Add ethynyltrimethylsilane (a stable and easily handled acetylene equivalent).
-
Add sodium ascorbate (approx. 0.1 equivalents).
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (approx. 0.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 12-24 hours.
-
Upon completion, the trimethylsilyl (TMS) protecting group is typically cleaved under the reaction conditions or with a mild workup (e.g., addition of a fluoride source or mild acid).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(1H-1,2,3-triazol-1-yl)aniline.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to 2-(1H-1,2,3-triazol-1-yl)aniline.
Section 3: Applications & Strategic Value in Research
The unique combination of an aniline "handle" and a stable triazole "linker" makes 2-(1H-1,2,3-triazol-1-yl)aniline a molecule of significant strategic value in several scientific domains.
-
Medicinal Chemistry and Drug Discovery: The 1,2,3-triazole ring is a well-established bioisostere for the amide bond, offering improved metabolic stability and different hydrogen bonding capabilities.[7][8] The aniline group on this scaffold provides a reactive site for further elaboration, allowing for the construction of vast chemical libraries. It can be readily acylated, alkylated, or used in cross-coupling reactions to explore structure-activity relationships (SAR). This makes the molecule an excellent starting point for developing inhibitors, receptor antagonists, or other bioactive agents.[9][10][11]
-
Coordination Chemistry and Material Science: The nitrogen atoms of both the triazole ring and the aniline group can act as ligands, making the molecule a candidate for forming coordination complexes and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and sensing.
-
Polymer Chemistry: The primary amine allows the molecule to be used as a monomer in the synthesis of advanced polymers. The resulting polymers would incorporate the thermally stable and polar triazole moiety into their backbone, potentially imparting unique properties such as improved thermal resistance or specific binding capabilities.
Visualization of Functional Roles
Caption: Functional domains of 2-(1H-1,2,3-triazol-1-yl)aniline.
References
-
Wang, Z., & Qin, H. (2003). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Synthetic Communications, 33(1), 1-10. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. ORCA - Cardiff University. Available from: [Link]
-
Wojtanowska-Krosniak, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. Available from: [Link]
-
Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8913. Available from: [Link]
-
Wojtanowska-Krosniak, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available from: [Link]
-
Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E, 67(Pt 1), o164. Available from: [Link]
-
Rauf, A., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. Available from: [Link]
-
PubChemLite. 2-[(1h-1,2,4-triazol-1-yl)methyl]aniline. Available from: [Link]
-
de Oliveira, B. G., et al. (2019). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E, 75(Pt 6), 738–741. Available from: [Link]
-
Gonzaga, D., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol, Two Moderately Active Compounds. ResearchGate. Available from: [Link]
-
PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available from: [Link]
-
Rauf, A., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available from: [Link]
-
American Chemical Society. (2020). 1H-1,2,3-Triazole. Available from: [Link]
-
PubChem. 1H-1,2,3-Triazole. Available from: [Link]
-
Wojtanowska-Krosniak, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. Available from: [Link]
-
Wikipedia. 1,2,3-Triazole. Available from: [Link]
-
Yilmaz, I., & Ceylan, S. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 29(1), 1-10. Available from: [Link]
-
Raja, R., et al. (2015). Crystal structure of 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione. ResearchGate. Available from: [Link]
-
PubChemLite. 2-(3-methyl-1h-1,2,4-triazol-5-yl)aniline. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(1H-1,2,4-triazol-5-yl)aniline | 6219-58-5 [sigmaaldrich.com]
- 4. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 11. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
